molecular formula C16H14ClNO4S B3012756 2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid CAS No. 1008997-24-7

2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid

Cat. No. B3012756
CAS RN: 1008997-24-7
M. Wt: 351.8
InChI Key: MWFNHAUXOMDUFH-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid is a heterocyclic derivative that features a sulfonyl group attached to an isoquinoline scaffold. This structure is of interest due to its potential for forming a variety of weak interactions, which can be crucial for its supramolecular features and biological activity.

Synthesis Analysis

The synthesis of related heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, has been achieved through a visible-light-promoted reaction involving N-alkyl-N-methacryloyl benzamides and sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature . This method could potentially be adapted for the synthesis of 2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones, has been determined using single crystal XRD. These compounds exhibit a range of halogen-mediated weak interactions within their crystal structures, which are stabilized by strong N-H...O hydrogen bonds and various weak, non-classical hydrogen bonds . Similar structural analyses could be applied to 2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid to understand its supramolecular organization.

Chemical Reactions Analysis

The reactivity of chlorophenyl groups in sulfonation reactions has been studied, showing that the distribution of sulfonic acid isomers is influenced by the directing effects of substituents . This information is relevant for understanding the chemical behavior of the chlorophenyl group in the target compound during reactions such as sulfonation.

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of 2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid is not provided, the properties of similar compounds can offer insights. For instance, the solubility, melting point, and stability of the compound could be influenced by the presence of the sulfonyl and chlorophenyl groups, as well as the overall molecular geometry. The weak interactions, such as hydrogen bonding and halogen bonding, could also affect the compound's crystalline properties and its behavior in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Amino Acid Derivatives : A study describes the synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives, showcasing a method to create doubly constrained nonproteinogenic amino acid derivatives (Czombos et al., 2000).

  • Development of Antiobesity Compounds : Research focusing on diaryl dihydropyrazole-3-carboxamides, related structurally to 2-(4-chlorophenyl)sulfonyl derivatives, demonstrates their potential in appetite suppression and body weight reduction in animal models, indicating their application in obesity treatment (Srivastava et al., 2007).

  • Chemical Structure Analysis : Studies provide insights into the molecular structure of derivatives, emphasizing the importance of steric effects and intramolecular interactions, which are crucial for understanding chemical reactivity and designing new compounds (Ohba et al., 2012).

  • Microwave-Accelerated Amination : A method for the microwave-accelerated amination of 1-chloroisoquinolines, demonstrating an efficient way to synthesize new isoquinoline derivatives, signifies advancements in synthetic chemistry (Prabakaran et al., 2010).

Biological Activities and Applications

  • Antiviral Activity : Some derivatives of 2-(4-chlorophenyl)sulfonyl compounds have been shown to possess antiviral activities. This suggests potential applications in developing new treatments for viral infections (Chen et al., 2010).

  • Free-Radical Scavenging : Certain derivatives exhibit significant free-radical scavenging activity. This property is valuable in the development of therapeutics for diseases related to oxidative stress (Solecka et al., 2014).

properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c17-13-5-7-14(8-6-13)23(21,22)18-10-12-4-2-1-3-11(12)9-15(18)16(19)20/h1-8,15H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFNHAUXOMDUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid
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2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid
Reactant of Route 3
2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid
Reactant of Route 4
2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid
Reactant of Route 5
2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid
Reactant of Route 6
2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid

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